molecular formula C24H20ClF3N2O4S B11665741 Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B11665741
M. Wt: 524.9 g/mol
InChI Key: WCURZRZBWURETA-UHFFFAOYSA-N
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Description

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as acylation, amidation, and esterification. Common reagents used in these reactions include acyl chlorides, amines, and ethyl alcohol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds. Safety measures and environmental considerations are also crucial in industrial production to minimize the release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    This compound: This compound shares a similar core structure but differs in the substituents attached to the thiophene ring.

    5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester group, which may affect its reactivity and biological activity.

    2-(3-methylbenzamido)-4-methyl-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxamide: This compound has an amide group instead of an ester group, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClF3N2O4S

Molecular Weight

524.9 g/mol

IUPAC Name

ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H20ClF3N2O4S/c1-4-34-23(33)18-13(3)19(35-22(18)30-20(31)14-7-5-6-12(2)10-14)21(32)29-17-11-15(24(26,27)28)8-9-16(17)25/h5-11H,4H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

WCURZRZBWURETA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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